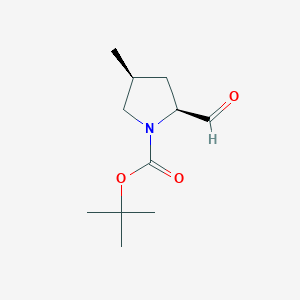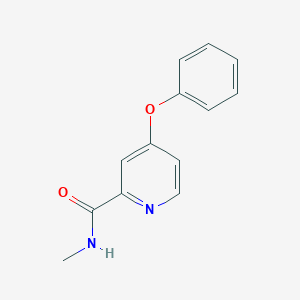
DL-Alanine-2-13C
概要
説明
DL-Alanine-2-13C is a stable isotope-labeled compound of alanine, where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
DL-Alanine-2-13C can be synthesized through several methods. One common approach involves the use of labeled precursors in a series of chemical reactions that incorporate the carbon-13 isotope at the desired position. For instance, starting from a labeled precursor like 13C-labeled acetic acid, a series of reactions including amination and decarboxylation can be employed to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the final product meets the required specifications for research applications .
化学反応の分析
Types of Reactions
DL-Alanine-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyruvate, while reduction produces alaninol .
科学的研究の応用
DL-Alanine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: It is used in metabolic studies and diagnostic imaging.
Industry: It is employed in the development of new materials and chemical processes .
作用機序
The mechanism by which DL-Alanine-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound’s journey through various biochemical processes. This helps in identifying molecular targets and understanding the pathways involved in different reactions .
類似化合物との比較
Similar Compounds
DL-Alanine-1-13C: Similar to DL-Alanine-2-13C but with the carbon-13 isotope at the carbon-1 position.
DL-Alanine-2,3-13C2: Contains carbon-13 isotopes at both the carbon-2 and carbon-3 positions.
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in certain types of NMR studies and metabolic tracing experiments.
特性
IUPAC Name |
2-amino(213C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)





![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)



![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)

